N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide
Overview
Description
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide, commonly known as Morantel, is a chemical compound that belongs to the family of anthelmintic drugs. It is used to treat parasitic infections in both animals and humans. The compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of Morantel involves its ability to bind to and activate nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junctions of parasites. This leads to depolarization of the muscle cells and paralysis of the parasites, ultimately resulting in their death.
Biochemical and Physiological Effects:
Morantel has been shown to have a number of biochemical and physiological effects, including the inhibition of cholinesterase activity in the neuromuscular junctions of parasites. Additionally, the compound has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Morantel has a number of advantages for use in laboratory experiments, including its broad-spectrum activity against a range of parasites and its potential as an antitumor agent. However, the compound also has limitations, including its potential toxicity and the need for optimization of dosing regimens.
Future Directions
There are a number of potential future directions for research on Morantel, including the development of new analogs with improved activity and reduced toxicity. Additionally, the compound could be further studied for its potential applications as an antitumor agent, with a focus on elucidating its mechanism of action and optimizing dosing regimens. Finally, the compound could be studied for its potential applications in the treatment of other parasitic infections, including those caused by protozoa.
Scientific Research Applications
Morantel has been extensively studied for its potential applications in scientific research. It has been shown to have activity against a wide range of parasitic infections, including nematodes and cestodes. Additionally, the compound has been shown to have potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-chloro-2-morpholin-4-ylphenyl)-2-(2-chlorophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-13-5-6-15(16(11-13)22-7-9-24-10-8-22)21-18(23)12-25-17-4-2-1-3-14(17)20/h1-6,11H,7-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWFAMOETPNYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.